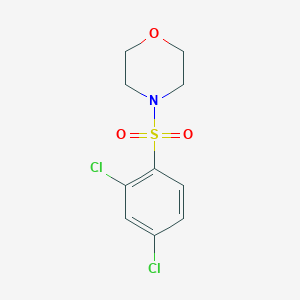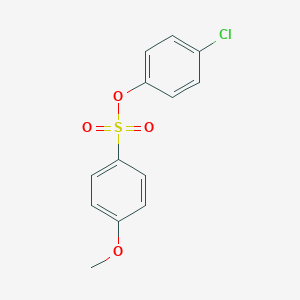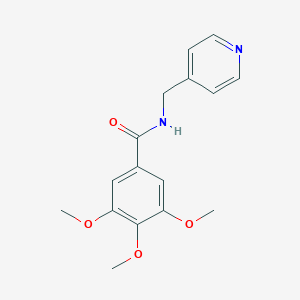![molecular formula C13H9ClN2O3 B185001 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid CAS No. 67232-58-0](/img/structure/B185001.png)
2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid, also known as CPBA, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of molecules that play a crucial role in inflammation and pain. CPBA has been shown to have a variety of applications in the field of medicine, including the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
Mechanism of Action
2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid exerts its effects by inhibiting the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins. By blocking the activity of COX-2, 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid reduces the production of prostaglandins, which in turn leads to a reduction in inflammation and pain. Additionally, 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid has been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels that are necessary for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid has been shown to have antioxidant properties, meaning that it can help to protect cells from damage caused by free radicals. Additionally, 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid has been shown to have analgesic effects, meaning that it can reduce pain. 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid has also been shown to have antiplatelet effects, meaning that it can reduce the risk of blood clots.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid in lab experiments is that it is a potent and selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in various biological processes. Additionally, 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid has been shown to have a good safety profile, meaning that it is unlikely to cause significant side effects in laboratory animals. However, one limitation of using 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid in lab experiments is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds found in the body.
Future Directions
There are several future directions for research on 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid. One area of interest is the development of 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, there is ongoing research on the mechanisms of action of 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid, which may lead to the discovery of new targets for drug development. Finally, there is interest in exploring the potential use of 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid in combination with other drugs, as well as the development of new analogs of 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid with improved properties.
Synthesis Methods
2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid can be synthesized using a variety of methods, including the reaction of 2-chloronicotinoyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid.
Scientific Research Applications
2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may be a useful treatment for various types of cancer, including breast, lung, and colon cancer. Additionally, 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
67232-58-0 |
|---|---|
Product Name |
2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid |
Molecular Formula |
C13H9ClN2O3 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
2-[(2-chloropyridin-3-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-10(6-3-7-15-11)16-12(17)8-4-1-2-5-9(8)13(18)19/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
WWAZKNNZHJFLRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



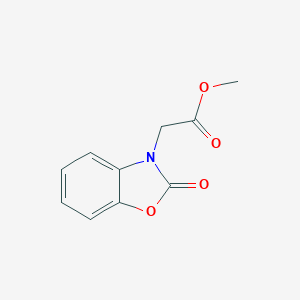
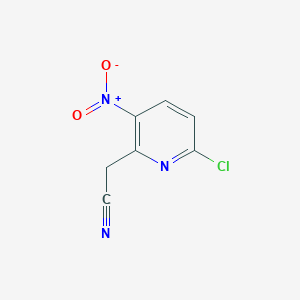

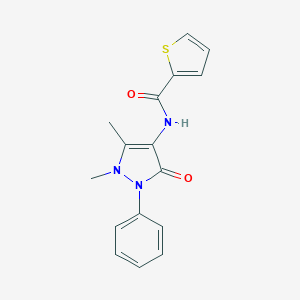

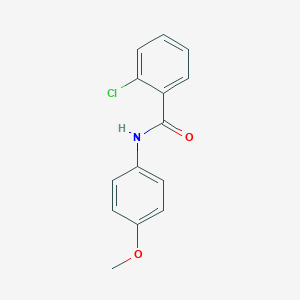
![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid](/img/structure/B184932.png)
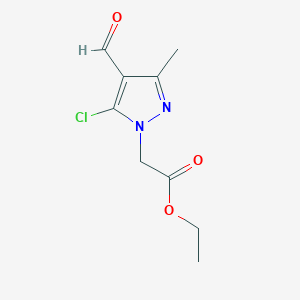
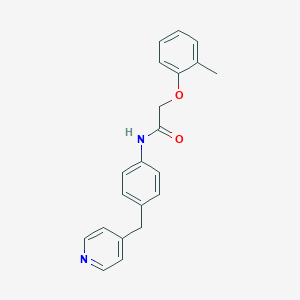
![8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184937.png)
